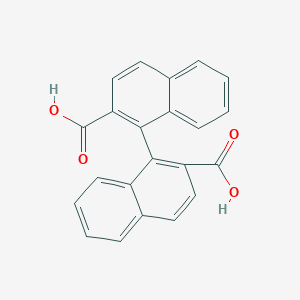

1,1'-ビナフチル-2,2'-ジカルボン酸

説明

1,1'-binaphthyl-2,2'-dicarboxylic acid is a naphthoic acid.

科学的研究の応用

医薬品用途

1,1'-ビナフチル-2,2'-ジカルボン酸: は、光学活性化合物の合成における重要な中間体です。 これは、キラル四級アンモニウム塩を調製するために使用され、これはエナンチオマー的に純粋な医薬品製造における相間移動触媒として役立ちます .

農薬合成

農薬化学では、この化合物は、水素化やエポキシ化などの反応を通じて、エナンチオマー的に富化された農薬を合成するために不可欠なキラル触媒を作成するために使用されます .

材料科学

1,1'-ビナフチル-2,2'-ジカルボン酸のビナフチルコアは、新しいキラル材料の開発に役立ちます。 これらの材料は、高度なポリマーや複合材料の作成に潜在的な用途があります .

化学合成

この酸は、さまざまなキラルリガンドと触媒の構成要素として機能し、化学産業における幅広い非対称合成プロセスに不可欠です .

分析化学

キラル化合物として、1,1'-ビナフチル-2,2'-ジカルボン酸は、医薬品の品質管理に不可欠なキラル識別のための分析方法を開発するために使用できます .

有機化学

これは、エナンチオ選択的触媒で使用される多くのキラルリガンドの前駆体であり、有機化学における特定のキラリティを持つ化合物を生成するために重要なプロセスです .

医薬品化学

この化合物は、キラル薬剤と中間体の合成に関与しており、新しい医薬品治療の開発において重要な役割を果たしています .

環境科学

1,1'-ビナフチル-2,2'-ジカルボン酸: 環境科学研究では、汚染物質のエナンチオ選択的分離のためのキラルセレクターを開発するために使用される可能性があり、環境モニタリングと浄化の取り組みに貢献しています .

作用機序

Target of Action

It’s known that this compound is used as an intermediate in the preparation of optically active 1,1’-binaphthyl quaternary ammonium salts, which serve as chiral phase-transfer catalysts .

Mode of Action

It’s known that this compound can participate in the asymmetric ring-opening reaction of an epoxide with an amine, which proceeds efficiently under solvent-free conditions . This suggests that the compound may interact with its targets through a similar mechanism, facilitating the ring-opening of epoxides.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c for optimal stability . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Its ability to participate in the asymmetric ring-opening of epoxides suggests that it may facilitate the formation of new chemical bonds and the generation of novel compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1’-Binaphthalene-2,2’-dicarboxylic acid. For instance, the compound’s stability and reactivity can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Additionally, the compound’s ability to participate in the asymmetric ring-opening of epoxides under solvent-free conditions suggests that it may be more effective in certain chemical environments .

生化学分析

Biochemical Properties

1,1’-Binaphthalene-2,2’-dicarboxylic acid can form chiral coordination compounds with metal ions, which are widely used in chiral catalytic reactions, such as asymmetric hydrogenation and asymmetric oxidation reactions .

Cellular Effects

Its role as a chiral ligand suggests that it may influence cellular processes by interacting with metal ions involved in enzymatic reactions .

Molecular Mechanism

The molecular mechanism of 1,1’-Binaphthalene-2,2’-dicarboxylic acid is primarily related to its role as a chiral ligand. It can form coordination compounds with metal ions, which can then participate in various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known to be stable under dry conditions and should be stored at 2-8°C .

Metabolic Pathways

As a chiral ligand, it may interact with enzymes or cofactors in various metabolic pathways .

特性

IUPAC Name |

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZNRNHKJQTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,1′-Binaphthalene-2,2′-dicarboxylic acid valuable in chiral separations?

A: 1,1′-Binaphthalene-2,2′-dicarboxylic acid possesses inherent axial chirality due to the restricted rotation around the bond connecting the two naphthalene rings. This chirality allows it to differentiate between enantiomers, making it a valuable building block for chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) [, ].

Q2: How are CSPs containing 1,1′-Binaphthalene-2,2′-dicarboxylic acid prepared and used?

A: Researchers have developed CSPs by chemically bonding 1,1′-Binaphthalene-2,2′-dicarboxylic acid to silica gel supports [, ]. These CSPs, when packed into HPLC columns, enable the separation of various chiral compounds, including axially chiral biaryl compounds and derivatives of chiral alcohols, by differentiating based on their interactions with the chiral stationary phase [].

Q3: Can you elaborate on the role of hydrogen bonding in the chiral recognition mechanism of 1,1′-Binaphthalene-2,2′-dicarboxylic acid-based CSPs?

A: Hydrogen bonding between the amide groups of the CSPs and the racemic compounds being separated plays a crucial role in chiral discrimination []. The specific arrangement of these hydrogen bonding interactions, influenced by the inherent chirality of the 1,1′-Binaphthalene-2,2′-dicarboxylic acid moiety, leads to different affinities for each enantiomer, ultimately enabling their separation.

Q4: What factors can influence the optical resolution ability of polyamides derived from 1,1′-Binaphthalene-2,2′-dicarboxylic acid?

A: The choice of diamine used in the polyamide synthesis influences the chiral discrimination abilities of the resulting CSPs []. This suggests that the spatial arrangement and flexibility of the polyamide chains, dictated by the diamine linker, affect the accessibility and interaction of the chiral 1,1′-Binaphthalene-2,2′-dicarboxylic acid units with the racemic compounds.

Q5: How does solvent permittivity play a role in the crystallization and optical resolution of 1,1′-Binaphthalene-2,2′-dicarboxylic acid derivatives?

A: Research indicates that solvent permittivity critically affects the crystallization outcome of (S)-1-phenylethylamides of racemic 1,1′-binaphthalene-2,2′-dicarboxylic acid []. By carefully tuning the solvent permittivity, researchers could selectively crystallize either the (R,S) or (S,S) diastereomers. This control arises from the influence of solvent permittivity on the aggregation state of the amide molecules and their interactions with solvent molecules within the crystal lattice [].

Q6: What alternative synthetic routes are available for producing enantiomerically pure 1,1′-Binaphthalene-2,2′-dicarboxylic acid?

A: Besides classical resolution methods, 1,1′-Binaphthalene-2,2′-dicarboxylic acid can be synthesized from optically active 1,1′-binaphthalene-2,2′-diol with high enantiomeric excess []. This approach offers a more controlled and potentially scalable way to obtain the desired enantiomer compared to traditional resolution techniques.

Q7: Are there any reported modifications to the 1,1′-Binaphthalene-2,2′-dicarboxylic acid structure that further enhance its chiral recognition properties?

A: Researchers have successfully synthesized analogs of 1,1′-Binaphthalene-2,2′-dicarboxylic acid, such as 1,1′-bianthracene-2,2′-dicarboxylic acid, and incorporated them into CSPs []. These modified structures demonstrated enhanced chiral discrimination for a wider range of racemic compounds compared to the original 1,1′-Binaphthalene-2,2′-dicarboxylic acid-based CSPs, highlighting the potential for structure-activity relationship studies to optimize this class of chiral selectors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)